molecular formula C19H19ClO B6346470 (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one CAS No. 1354942-09-8

(2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B6346470
CAS No.: 1354942-09-8
M. Wt: 298.8 g/mol
InChI Key: HUGXRMXFCYFWTE-JLHYYAGUSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-tert-butylphenyl group (ring B) and a 2-chlorophenyl group (ring A). The tert-butyl substituent is a bulky, electron-donating group, while the chlorine atom at the ortho position of ring A introduces moderate electronegativity and steric effects. These structural features influence its physicochemical properties, such as solubility, lipophilicity, and molecular conformation, which are critical for biological interactions.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO/c1-19(2,3)15-11-8-14(9-12-15)10-13-18(21)16-6-4-5-7-17(16)20/h4-13H,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGXRMXFCYFWTE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 2-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, improved yields, and reduced reaction times. The use of catalysts such as solid bases or phase transfer catalysts can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for diketone formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones and their derivatives, including (2E)-3-(4-tert-butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one, are recognized for their potential as antimicrobial agents . Research indicates that these compounds can exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that similar chalcone derivatives possess antimicrobial properties, making them valuable in developing new antibiotics or antifungal treatments .

Anticancer Activity

Recent investigations into the anticancer properties of chalcones have revealed that they can inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent. In vitro studies have demonstrated that derivatives of this chalcone can effectively target cancer cell lines, leading to cell cycle arrest and apoptosis .

Material Science Applications

The unique structural characteristics of (2E)-3-(4-tert-butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one allow it to be utilized in the development of advanced materials. Its conjugated double bond system makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's photophysical properties suggest it could enhance the efficiency of these devices .

Agricultural Chemistry Applications

Chalcone derivatives are also explored for their role as pesticides and herbicides . The compound's structural features may contribute to its effectiveness in disrupting biological pathways in pests. Research has indicated that certain chalcones can act as natural herbicides, providing an eco-friendly alternative to synthetic chemicals in agricultural practices .

Crystal Structure Analysis

A study conducted by Meng-Ya Dong et al. focused on the crystal structure of a related chalcone derivative, revealing insights into its molecular arrangement and interactions. The analysis highlighted the absence of significant hydrogen bonding or π−π stacking interactions, which could influence its biological activity .

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 5.917 Å
b = 7.576 Å
c = 33.133 Å
β = 93.666°
Volume1482.2 ų

Antimicrobial Activity Testing

In vitro tests have demonstrated that (2E)-3-(4-tert-butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one exhibits significant antimicrobial activity against several strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined to assess efficacy, showing promising results comparable to established antimicrobial agents .

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the modulation of biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Electronegativity and Activity: Halogen substituents (e.g., bromine, chlorine) at para positions enhance activity. For example, compound 2j (4-bromo/4-fluoro) has an IC₅₀ of 4.703 μM, while replacing bromine with chlorine (compound 2h) increases IC₅₀ to 13.82 μM, indicating reduced potency with lower electronegativity .

Bulkiness and Lipophilicity :

  • The tert-butyl group in the target compound and LabMol-91 increases lipophilicity, which may enhance membrane permeability and antitubercular activity . However, excessive bulkiness could hinder interactions with enzymes or receptors.

Hydrogen Bonding and Conformation :

  • Hydroxyl groups (e.g., in cardamonin) improve activity via hydrogen bonding, but their absence in the target compound suggests reliance on halogen-based interactions or hydrophobic effects .
  • Dihedral angles between aromatic rings (e.g., 7.14°–56.26° in fluorophenyl analogs) influence molecular planarity and binding efficiency. The tert-butyl group may induce torsional strain, altering conformation compared to methoxy or nitro substituents .

Crystallographic and Conformational Analysis

  • The crystal structure of (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one shows an E-conformation with a C=C bond length of 1.338 Å, typical for chalcones .
  • Bulky substituents like tert-butyl may increase dihedral angles between rings, reducing planarity and affecting π-π stacking in protein binding pockets .

Biological Activity

The compound (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one , commonly referred to as a chalcone, is characterized by its α,β-unsaturated carbonyl system connecting two aromatic rings. This unique structure contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The chemical structure of (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one is depicted as follows:

C19H19ClO\text{C}_{19}\text{H}_{19}\text{Cl}\text{O}

This compound features:

  • A tert-butyl group that enhances lipophilicity.
  • A chlorophenyl group which may increase biological activity due to electronegativity.

Antimicrobial Activity

Chalcones are known for their antibacterial properties. The compound has been tested against various strains of bacteria, demonstrating significant antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Studies indicate that the presence of halogen substituents, such as chlorine, enhances the antibacterial efficacy of chalcones against Gram-positive and Gram-negative bacteria .

Antifungal Activity

Research has also highlighted the antifungal potential of chalcones similar to (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one. In vitro tests have shown effectiveness against fungal strains, with MIC values ranging from 20 to 100 µg/mL depending on the specific fungus tested.

Anti-inflammatory Properties

Chalcones exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Studies have reported that (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one can reduce levels of TNF-alpha and IL-6 in cell cultures, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

The compound has shown promise in anticancer research. It induces apoptosis in cancer cell lines such as breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

The biological activity of (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets:

  • Electrophilic Nature : The carbonyl group acts as an electrophile, allowing it to react with nucleophilic sites in proteins.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

Case Studies

  • Antimicrobial Efficacy : A study conducted on several chalcone derivatives showed that those with chlorine substitutions had a higher efficacy against Staphylococcus aureus, with MIC values significantly lower than those without such substitutions .
  • Cancer Cell Apoptosis : Research published in Molecular Cancer Therapeutics demonstrated that chalcone derivatives, including (2E)-3-(4-tert-Butylphenyl)-1-(2-chlorophenyl)prop-2-en-1-one, induced apoptosis in MCF-7 cells through mitochondrial pathways .

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